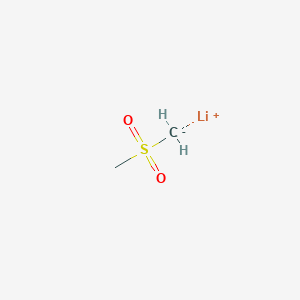
Benzene, 1-(ethynyloxy)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(ethynyloxy)-4-nitro- is an organic compound that features a benzene ring substituted with an ethynyloxy group at the first position and a nitro group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethynyloxy)-4-nitro- typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Ethyne Addition: The 4-nitrophenol is then reacted with ethyne in the presence of a base such as potassium hydroxide to introduce the ethynyloxy group, forming Benzene, 1-(ethynyloxy)-4-nitro-.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1-(ethynyloxy)-4-nitro- can undergo oxidation reactions, particularly at the ethynyloxy group, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(ethynyloxy)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(ethynyloxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its nitro and ethynyloxy groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-(ethynyloxy)-4-nitro- involves its interaction with various molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Ethynyloxy Group: The ethynyloxy group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Pathways: The compound can influence oxidative stress pathways and enzyme activities, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: Similar in having a nitro group but lacks the ethynyloxy group.
Phenylacetylene: Contains an ethynyloxy group but lacks the nitro group.
4-Nitrophenol: Contains a nitro group at the fourth position but lacks the ethynyloxy group.
Eigenschaften
CAS-Nummer |
22409-58-1 |
|---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
1-ethynoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H |
InChI-Schlüssel |
DRRDBQMPTXQHAM-UHFFFAOYSA-N |
Kanonische SMILES |
C#COC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)





